tert-Butyl (4-chloropyridin-3-yl)carbamate
Overview
Description
“tert-Butyl (4-chloropyridin-3-yl)carbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of “tert-Butyl (4-chloropyridin-3-yl)carbamate” involves several steps. In one method, sodium hydride is reacted with the compound in N,N-dimethyl-formamide at 0°C for 1 hour under an inert atmosphere . This is followed by the addition of 2,5-dimethoxybenzyl chloride at 0 - 20°C for 14 hours .Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-chloropyridin-3-yl)carbamate” can be represented by the InChI code: 1S/C10H13ClN2O2/c1-10(2,3)16-9(15)14-7-4-5-13-8(11)6-7/h4-5H,1-3H3,(H,13,14,15) .Chemical Reactions Analysis
The compound is used in various chemical reactions. For instance, it can react with sodium hydride in N,N-dimethyl-formamide; mineral oil at 0℃ for 1h under an inert atmosphere . It can also react with tetrakis (triphenylphosphine) palladium (0); potassium carbonate; in water; N,N-dimethyl-formamide; at 130℃ for 1.5h under an inert atmosphere .Physical And Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 228.68 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of Complex Organic Compounds
- tert-Butyl (4-chloropyridin-3-yl)carbamate plays a crucial role in the one-pot tandem palladium-catalyzed synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating its utility in the preparation of complex organic compounds from commercially available materials (Scott, 2006).
Crystallographic Studies
- The compound has been studied in its role in forming isostructural families of compounds, where it contributes to the understanding of molecular interactions, such as hydrogen and halogen bonding (Baillargeon et al., 2017).
Photocatalysis and Chemical Synthesis
- It has been used in photoredox-catalyzed amination processes, highlighting its relevance in photocatalysis and the synthesis of 3-aminochromones under mild conditions, which broadens its applications in chemical synthesis (Wang et al., 2022).
Molecular Structure and Hydrogen Bonding
- Studies on carbamate derivatives including tert-butyl compounds have provided insights into the molecular structure, hydrogen bonding, and crystal packing of these chemicals, which are essential for understanding their behavior in various applications (Das et al., 2016).
Regioselective Lithiation
- The substance is instrumental in the lithiation of related compounds, which is a key process in organic synthesis, particularly in the creation of substituted derivatives (Smith et al., 2013).
Synthetic Methodology Development
- Its derivatives have been used in the development of synthetic methodologies, such as the preparation of enantioselective compounds and exploration of reaction mechanisms (Li et al., 2015).
Antimicrobial Activity Studies
- Research involving tert-butyl substituted carbamates has extended to the development of compounds with potential antimicrobial properties (Pujari et al., 2019).
Safety And Hazards
The compound is classified as a warning hazard. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(4-chloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYRXORHRXUREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679670 | |
Record name | tert-Butyl (4-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-chloropyridin-3-yl)carbamate | |
CAS RN |
1068976-14-6 | |
Record name | tert-Butyl (4-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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